2-[4-(Sec-butyl)phenoxy]acetohydrazide
CAS No.: 671793-54-7
Cat. No.: VC5940788
Molecular Formula: C12H18N2O2
Molecular Weight: 222.288
* For research use only. Not for human or veterinary use.
![2-[4-(Sec-butyl)phenoxy]acetohydrazide - 671793-54-7](/images/structure/VC5940788.png)
Specification
CAS No. | 671793-54-7 |
---|---|
Molecular Formula | C12H18N2O2 |
Molecular Weight | 222.288 |
IUPAC Name | 2-(4-butan-2-ylphenoxy)acetohydrazide |
Standard InChI | InChI=1S/C12H18N2O2/c1-3-9(2)10-4-6-11(7-5-10)16-8-12(15)14-13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15) |
Standard InChI Key | LHAGSMCHWJZCGT-UHFFFAOYSA-N |
SMILES | CCC(C)C1=CC=C(C=C1)OCC(=O)NN |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The IUPAC name for this compound is 2-(4-butan-2-ylphenoxy)acetohydrazide, reflecting its sec-butyl substituent and hydrazide functional group . The SMILES notation delineates the connectivity of the sec-butyl chain, phenoxy ring, and acetohydrazide moiety . The presence of a chiral center at the sec-butyl group introduces stereochemical complexity, though specific stereoisomerism data remain unreported in available literature .
Table 1: Key Identifiers of 2-[4-(Sec-butyl)phenoxy]acetohydrazide
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 222.28 g/mol | |
InChI Key | LHAGSMCHWJZCGT-UHFFFAOYSA-N | |
XLogP3 | 2.1 |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 2-[4-(Sec-butyl)phenoxy]acetohydrazide likely parallels methods used for analogous hydrazides. A two-step approach is inferred from studies on structurally related compounds :
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Esterification: 4-(Sec-butyl)phenol reacts with ethyl chloroacetate to form 2-(4-(sec-butyl)phenoxy)acetate.
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Hydrazidation: The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate, yielding the target acetohydrazide .
This method aligns with the synthesis of 2-(2-isopropyl-5-methylphenoxy)acetohydrazide derivatives, where hydrazide formation achieved >70% yields under reflux conditions .
Byproducts and Isomerism
Hydrazide-hydrazone derivatives often exhibit E/Z isomerism due to the C=N bond in hydrazone linkages . While specific data for 2-[4-(Sec-butyl)phenoxy]acetohydrazide are lacking, NMR studies of similar compounds reveal distinct proton environments for each isomer, with chemical shifts between 7.5–8.5 ppm for the hydrazone proton .
Physicochemical Properties
Solubility and Lipophilicity
The computed XLogP3 value of 2.1 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like ethanol or dimethyl sulfoxide. Aqueous solubility is likely limited, consistent with the hydrophobic sec-butyl and phenoxy groups.
Stability and Reactivity
The hydrazide group () confers susceptibility to hydrolysis under acidic or alkaline conditions, forming carboxylic acid hydrazides. Additionally, the compound may undergo oxidation at the hydrazide nitrogen, necessitating storage in inert atmospheres .
Table 2: Computed Physicochemical Properties
Property | Value |
---|---|
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 5 |
Topological Polar Surface Area | 64.4 Ų |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct NMR data for 2-[4-(Sec-butyl)phenoxy]acetohydrazide are unavailable, analogous compounds provide insights:
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NMR: A singlet at ~3.8 ppm for the methylene group (), and multiplet signals between 1.0–2.0 ppm for the sec-butyl protons .
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NMR: Resonances at ~170 ppm (carbonyl carbon) and 60–70 ppm (methylene carbon) .
Infrared (IR) Spectroscopy
Expected peaks include:
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